2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(3H)-one
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Overview
Description
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Pyrimidinone Ring: The final step involves the condensation of the quinazolinone intermediate with a suitable pyrimidine derivative under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy or methyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinazolinone and pyrimidinone derivatives.
Scientific Research Applications
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer, antiviral, and antimicrobial agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and disrupting cellular processes. The pathways involved may include the inhibition of kinase activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(3H)-one can be compared with other quinazolinone derivatives, such as:
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol: This compound has a similar structure but lacks the pyrimidinone ring, resulting in different biological activities.
2-{4-[(8-Methoxy-4-methyl-2-quinazolinyl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol: This compound contains a triazine ring instead of a pyrimidinone ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H17N5O2 |
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Molecular Weight |
311.34 g/mol |
IUPAC Name |
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-4,5-dimethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H17N5O2/c1-8-9(2)17-16(20-14(8)22)21-15-18-10(3)11-6-5-7-12(23-4)13(11)19-15/h5-7H,1-4H3,(H2,17,18,19,20,21,22) |
InChI Key |
KXHNKYGKKNYTAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(NC1=O)NC2=NC(=C3C=CC=C(C3=N2)OC)C)C |
Origin of Product |
United States |
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